molecular formula C9H9NO2 B13162355 5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde

5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde

Katalognummer: B13162355
Molekulargewicht: 163.17 g/mol
InChI-Schlüssel: ILOSVXFOFXXZQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde is a heterocyclic compound featuring a furan ring substituted with a methyl(prop-2-yn-1-yl)amino group and an aldehyde functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with methyl(prop-2-yn-1-yl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure consistent quality and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound’s ability to interact with cellular pathways may contribute to its potential anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H9NO2

Molekulargewicht

163.17 g/mol

IUPAC-Name

5-[methyl(prop-2-ynyl)amino]furan-2-carbaldehyde

InChI

InChI=1S/C9H9NO2/c1-3-6-10(2)9-5-4-8(7-11)12-9/h1,4-5,7H,6H2,2H3

InChI-Schlüssel

ILOSVXFOFXXZQW-UHFFFAOYSA-N

Kanonische SMILES

CN(CC#C)C1=CC=C(O1)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.